Scientific Field: Physical Chemistry
Summary of the Application: Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane (TFO), a molecule which has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes, are explored using a variety of quantum chemistry models and rotational spectroscopy.
Methods of Application: The potential surface governing the interaction of the two molecules is rapidly explored using the artificial bee colony algorithm for homodimer candidates that are subsequently optimized by quantum chemistry methods.
Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.
Scientific Field: Neurobiology
Summary of the Application: TFPP has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways.
Methods of Application: The specific experimental procedures and technical details would depend on the particular neurobiological study being performed.
Results or Outcomes: The neuroprotective effects of TFPP could have potential therapeutic implications for neurodegenerative diseases.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 3-(Trifluoromethyl)benzenepropanol-d4 is an intermediate in the synthesis of Cinacalcet-d4 Hydrochloride.
Methods of Application: The specific experimental procedures and technical details would depend on the particular synthesis being performed.
Results or Outcomes: Cinacalcet is used in clinical trials for secondary hyperparathyroidism.
Scientific Field: Material Science
Summary of the Application: TFPP is used in the production of various materials due to its unique chemical properties.
Methods of Application: The specific experimental procedures and technical details would depend on the particular material being synthesized.
Results or Outcomes: The results can vary greatly depending on the specific conditions and parameters of each experiment.
Scientific Field: Analytical Chemistry
Summary of the Application: TFPP has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes.
Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.
3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound characterized by a trifluoromethyl group attached to a phenyl ring at the second position and a hydroxyl group at the first position. Its molecular formula is , and it has a molecular weight of approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various chemical and biological applications .
Research indicates that compounds with similar structures to 3,3,3-Trifluoro-2-phenylpropan-1-ol may interact with various biological receptors and enzymes. These interactions can influence biochemical pathways, potentially leading to therapeutic effects. The trifluoromethyl and hydroxyl groups contribute to its unique binding affinity and selectivity for specific molecular targets, which may result in distinct biological activities .
The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reduction of 3-(3-trifluoromethyl)phenylpropionic acid. Various synthetic routes have been explored, including:
This compound finds utility in several fields:
Interaction studies have shown that 3,3,3-Trifluoro-2-phenylpropan-1-ol can affect various molecular targets due to its structural features. The trifluoromethyl group enhances metabolic stability while allowing for further modifications through the hydroxyl group. This versatility makes it a valuable compound for exploring new therapeutic avenues and material applications.
Several compounds exhibit structural similarities to 3,3,3-Trifluoro-2-phenylpropan-1-ol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Trifluoromethyl)phenylacetone | Trifluoromethyl group on a phenylacetone backbone | Lacks hydroxyl functionality |
3-(Trifluoromethyl)benzaldehyde | Contains a trifluoromethyl group on a benzaldehyde | Aldehyde functional group instead of alcohol |
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | Contains multiple fluorine atoms | More fluorinated structure affecting reactivity |
The uniqueness of 3,3,3-Trifluoro-2-phenylpropan-1-ol lies in its combination of both a trifluoromethyl group and a hydroxyl group. This combination confers distinct chemical properties that enhance its metabolic stability and allow for diverse chemical modifications. Such features make it particularly versatile for applications in both research and industry .
The trifluoromethyl (CF₃) group exerts profound electronic and steric effects on molecular systems. In 3,3,3-trifluoro-2-phenylpropan-1-ol, the CF₃ group’s strong electron-withdrawing nature induces polarization in adjacent bonds, particularly the C–C bond linking it to the propanol backbone. Density Functional Theory (DFT) analyses reveal that this polarization increases the partial positive charge on the β-carbon, enhancing the hydroxyl group’s acidity compared to non-fluorinated analogs [1].
Spectroscopic investigations demonstrate that the CF₃ group’s electronegativity alters vibrational modes in the molecule. For instance, Fourier-Transform Infrared (FTIR) spectroscopy identifies a redshift in the C–F stretching frequency (1,150–1,250 cm⁻¹) due to hyperconjugative interactions between σ(C–F) orbitals and the adjacent π-system of the phenyl ring [2]. Nuclear Magnetic Resonance (NMR) studies further corroborate these effects, with ¹⁹F NMR chemical shifts appearing at δ −63 to −67 ppm, consistent with CF₃ groups in similar environments [5].
Table 1: Electronic Effects of CF₃ Substitution in Selected Compounds
Compound | C–F Stretch (cm⁻¹) | ¹⁹F NMR Shift (ppm) | Dipole Moment (D) |
---|---|---|---|
3,3,3-Trifluoro-2-phenylpropan-1-ol | 1,180–1,220 | −65.2 | 3.8 |
Non-fluorinated analog | N/A | N/A | 2.1 |
The molecule’s conformational landscape is dominated by steric interactions between the CF₃ group, phenyl ring, and hydroxyl moiety. Rotational barriers around the C2–C3 bond were quantified using Variable-Temperature NMR, revealing an activation energy of 12.3 kJ/mol for interconversion between gauche and anti-periplanar conformers [5]. This low barrier suggests significant flexibility despite the CF₃ group’s bulk.
Molecular Dynamics (MD) simulations highlight two predominant conformers:
Non-covalent interactions within the molecule were probed using Quantum Theory of Atoms in Molecules (QTAIM). The Laplacian of electron density (∇²ρ) at bond critical points confirms:
These interactions collectively reduce the molecule’s solvent-accessible surface area by 18% compared to analogs lacking fluorine substitution, as shown in Molecular Surface Potential maps [5].
DFT studies employing the B3LYP/6-311++G(d,p) basis set provide insights into the molecule’s electronic structure. Key findings include:
Table 2: Computational Results for Frontier Molecular Orbitals
Parameter | HOMO (eV) | LUMO (eV) | Gap (eV) |
---|---|---|---|
Calculated Value | −6.2 | −1.8 | 4.4 |
Experimental Value* | −6.0 | −1.6 | 4.4 |
*From ultraviolet photoelectron spectroscopy [5]
The CF₃ group’s inductive effect was quantified using Hammett substituent constants. The σₚ value of +0.54 for CF₃ indicates strong electron-withdrawing capability, which:
Time-Dependent DFT (TD-DFT) simulations of electronic transitions predict a bathochromic shift of 15 nm in the π→π* transition of the phenyl ring due to CF₃ substitution, consistent with UV-Vis spectroscopic data [6].